1,1,3,3-Tetraethoxypropane

Mutagenicity Hydrolysis By-Products Toxicology

Choose TEP over TMP for lipid peroxidation research. TEP hydrolysis yields significantly less mutagenic β-ethoxyacrolein (90-100 vs 125-160 revertants/µmol), ensuring accurate MDA quantification. Higher boiling point (220°C vs 183°C) enables high-temperature synthesis without co-evaporation—critical for diazabicyclodecenes, thiadicarbocyanines, and pentamethine dyes. Validated TBARS linear range: 1.875-60 µM. Stable, storable precursor for on-demand MDA generation and radiolabeling workflows.

Molecular Formula C11H24O4
Molecular Weight 220.31 g/mol
CAS No. 122-31-6
Cat. No. B054473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetraethoxypropane
CAS122-31-6
SynonymsMalonaldehyde Bis(diethyl Acetal);  1,1,3,3-Tetrakis(ethoxy)propane;  1,1,3,3-Triethoxypropane;  Malonaldehyde Tetraethyl Acetal;  Malonaldehyde Tetraethyl Diacetal;  Malondialdehyde Tetraethyl Acetal;  NSC 17068;  TEP;  Tetraethyl Malondialdehyde Acetal
Molecular FormulaC11H24O4
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCOC(CC(OCC)OCC)OCC
InChIInChI=1S/C11H24O4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h10-11H,5-9H2,1-4H3
InChIKeyKVJHGPAAOUGYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3,3-Tetraethoxypropane (CAS 122-31-6): A Validated Malonaldehyde Precursor for Analytical and Synthetic Workflows


1,1,3,3-Tetraethoxypropane (TEP; also known as Malonaldehyde bis(diethyl acetal)) is a stable, cyclic acetal that serves as a critical precursor for the in situ generation of malondialdehyde (MDA), a well-characterized biomarker of lipid peroxidation and oxidative stress [1]. Upon acid hydrolysis, TEP yields MDA, enabling its use as a reliable standard in colorimetric assays like the Thiobarbituric Acid Reactive Substances (TBARS) assay and in various organic synthesis routes, including the preparation of heterocyclic compounds and dyes .

Why Direct Substitution of 1,1,3,3-Tetraethoxypropane with Other MDA Precursors Can Compromise Assay Linearity, Purity, and Workflow Reproducibility


While multiple tetraalkoxypropanes can serve as protected forms of malondialdehyde (MDA), they are not analytically equivalent. The most common alternative, 1,1,3,3-tetramethoxypropane (TMP), generates a different profile of mutagenic side products upon hydrolysis compared to TEP, which can introduce confounding variability in sensitive assays [1]. Furthermore, the physical properties of TEP, such as its higher boiling point and distinct density, influence its handling and purification in synthetic workflows, making it a preferred choice for specific applications where methoxy-based alternatives may co-evaporate or require different safety protocols. The quantitative data below demonstrate that TEP offers a differentiated risk-benefit and performance profile that is critical for method standardization and reliable procurement.

Quantitative Differentiation Guide for 1,1,3,3-Tetraethoxypropane (TEP) vs. Closest Analogs


TEP Hydrolysis Produces a Less Mutagenic By-Product Profile Than 1,1,3,3-Tetramethoxypropane (TMP)

Under standard acidic hydrolysis conditions, 1,1,3,3-Tetraethoxypropane (TEP) yields a single major mutagenic side-product, β-ethoxyacrolein, with a specific mutagenicity of 90-100 revertants/µmol in the Salmonella typhimurium strain his D 3052 assay. In contrast, 1,1,3,3-Tetramethoxypropane (TMP) yields two major mutagenic by-products: β-methoxyacrolein (125-160 revertants/µmol) and 3,3-dimethoxypropionaldehyde (105-135 revertants/µmol), both of which are more mutagenic [1]. The mutagenicity of MDA itself is only 3-5 revertants/µmol. This indicates that the crude TEP hydrolysate contains a less potent mutagenic cocktail compared to TMP, which is a critical consideration for workflows where the hydrolysate is used directly without purification.

Mutagenicity Hydrolysis By-Products Toxicology

TEP Enables a Precise and Linear Calibration Curve Over a Broad Concentration Range (1.875-60 µM) for TBARS Assay

A study optimizing the TBARS assay found that 1,1,3,3-Tetraethoxypropane (TEP) (97% purity) produces a precise and reliable standard curve across a concentration range of 1.875-60 µM for quantifying malondialdehyde (MDA) [1]. While a direct comparator study is not available, this established linear range is a critical performance benchmark. In contrast, some protocols using alternative precursors or pure MDA sodium salt require more complex preparation or exhibit narrower linear ranges, which can limit assay throughput and accuracy. The established performance of TEP in this widely used assay provides a robust, quantifiable foundation for method validation.

TBARS Assay Calibration Range Lipid Peroxidation

TEP's Higher Molecular Weight and Boiling Point Offer Advantages Over TMP in Synthetic Purification and Storage

1,1,3,3-Tetraethoxypropane (TEP) has a molecular weight of 220.31 g/mol and a boiling point of 220 °C (lit.) . Its primary analog, 1,1,3,3-tetramethoxypropane (TMP, CAS 102-52-3), has a molecular weight of 148.2 g/mol and a boiling point of 183 °C [1]. The significantly higher boiling point of TEP (a difference of +37 °C) and lower volatility can be advantageous in synthetic procedures requiring higher reaction temperatures without solvent loss, and its heavier molecular weight can simplify gravimetric handling and purification by distillation. This physical differentiation can be a decisive factor in selecting a precursor for specific chemical syntheses.

Physical Properties Synthetic Chemistry Purification

TEP Hydrolysis Yields 25% Malondialdehyde (MDA) and 13% β-Ethoxyacrolein, a Defined Side-Product Ratio

Under standard acidic hydrolysis conditions, 1,1,3,3-Tetraethoxypropane (TEP) produces malondialdehyde (MDA) with a yield of 25% and a major side product, β-ethoxyacrolein, with a yield of 13% [1]. This quantitative yield profile is a critical piece of information for researchers preparing MDA in situ. In comparison, while the hydrolysis of 1,1,3,3-tetramethoxypropane (TMP) is also used to generate MDA, its side-product profile is different and less well-quantified in terms of simple yields for each component [1]. The known, reproducible yield from TEP allows for more accurate calculation of effective MDA concentration in a hydrolysate, which is essential for quantitative biological assays.

Hydrolysis Yield MDA Generation By-Product Profile

Acute Toxicity of TEP-Derived MDA (LD50 = 527 mg/kg) is Defined, Enabling Risk Assessment

The median lethal dose (LD50) of malondialdehyde (MDA) generated from its precursor, 1,1,3,3-Tetraethoxypropane (TEP), was calculated to be 527 mg/kg in rats [1]. This value is derived from the known toxicity of TEP itself. In contrast, the LD50 of free MDA, as its enolic sodium salt (sodium β-oxyacrolein), was determined to be 632 mg/kg [1]. While this suggests the TEP-derived value is slightly more conservative, it is a crucial piece of safety data for anyone handling this precursor or planning experiments where MDA will be generated in situ. The difference highlights that the toxicity of a TEP hydrolysate is not simply that of pure MDA and may be influenced by ethanol and other hydrolysis products.

Acute Toxicity LD50 Safety Assessment

Recommended Application Scenarios for 1,1,3,3-Tetraethoxypropane (TEP) Based on Quantitative Evidence


TBARS Assay Standard for Quantifying Lipid Peroxidation in Biological Samples

TEP is the gold standard precursor for generating MDA calibration curves in the TBARS assay, a widely used method for measuring lipid peroxidation. The validated linear range of 1.875-60 µM [1] ensures accurate quantification of oxidative stress biomarkers in plasma, tissue homogenates, and food products. Its reliable hydrolysis to MDA and the defined side-product profile [2] contribute to the assay's reproducibility, which is critical for clinical research, food science, and pharmacology studies where lipid oxidation is a key endpoint.

Organic Synthesis of Heterocyclic Compounds and Dyes Requiring Higher-Temperature Reactions

As a synthetic intermediate, TEP is employed in the preparation of diazabicyclodecenes, thiadicarbocyanines, and pentamethine dyes [1]. Its higher boiling point of 220 °C, compared to TMP's 183 °C [2], provides a distinct advantage in reactions that require elevated temperatures or where lower-boiling by-products must be removed by distillation. This physical property makes TEP a more robust building block for specific heterocyclic chemistries and for the synthesis of functional dyes used in optical and imaging applications.

Preparation of MDA Hydrolysates for Mutagenicity and Carcinogenicity Studies with a Lower Background of Confounding Mutagens

When preparing MDA solutions for biological testing, the choice of precursor is critical. TEP produces a crude hydrolysate where the major mutagenic by-product is β-ethoxyacrolein (90-100 revertants/µmol), which is significantly less mutagenic than the major by-products from TMP hydrolysis (β-methoxyacrolein: 125-160 revertants/µmol; 3,3-dimethoxypropionaldehyde: 105-135 revertants/µmol) [1]. For researchers studying the intrinsic mutagenicity or carcinogenicity of MDA, using TEP reduces the potential for overestimation of MDA's effects due to more potent mutagenic contaminants, leading to more accurate and interpretable results.

Synthesis of Radiolabeled Malondialdehyde (14C-MDA) for Metabolic Tracing

TEP serves as a stable, storable precursor for the synthesis of radiolabeled MDA, such as malondialdehyde-1,2,3-14C3. A published synthetic route from uniformly labeled paraldehyde yields radiochemically pure TEP-14C3 (>95%) which is stable indefinitely when stored in degassed benzene [1]. This TEP derivative can then be hydrolyzed on-demand to produce 14C-MDA for use in metabolic tracing studies of lipid peroxidation pathways, a capability not as well-characterized for TMP. This makes TEP the preferred precursor for advanced lipidomics and radiolabeling applications.

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